molecular formula C64H91N5O38 B15295416 O-3,4,6-Tri-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-4)-2-(acetylamino)-2-deoxy-beta-D-glucopyranose

O-3,4,6-Tri-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-4)-2-(acetylamino)-2-deoxy-beta-D-glucopyranose

Cat. No.: B15295416
M. Wt: 1538.4 g/mol
InChI Key: VIDMPHZNXIQDAH-PYVODUEVSA-N
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Description

The compound O-3,4,6-Tri-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1→4)-[repeated x3]-(1→4)-2-(acetylamino)-2-deoxy-beta-D-glucopyranose is a linear tetrasaccharide composed of four modified glucopyranose units. Key structural features include:

  • Acetylation patterns: The first unit is acetylated at O-3,4,6 positions, while subsequent units are di-O-acetylated at O-3,4.
  • Functional groups: Each unit contains a 2-(acetylamino)-2-deoxy group, enhancing hydrophobicity and influencing glycosidic bond stability.
  • Linkages: All inter-unit connections are β-(1→4) glycosidic bonds, common in chitin-like oligosaccharides.

This compound is structurally analogous to fragments of chitin or hyaluronic acid derivatives but distinguished by its specific acetylation and branching patterns .

Properties

Molecular Formula

C64H91N5O38

Molecular Weight

1538.4 g/mol

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-3-[(2R,3S,4S,5R,6S)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-[(2S,3R,4S,5S,6R)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C64H91N5O38/c1-23(70)65-45-56(94-35(13)82)51(41(19-88-29(7)76)99-60(45)98-39(17)86)104-62-47(67-25(3)72)58(96-37(15)84)53(43(101-62)21-90-31(9)78)106-64-49(69-27(5)74)59(97-38(16)85)54(44(103-64)22-91-32(10)79)107-63-48(68-26(4)73)57(95-36(14)83)52(42(102-63)20-89-30(8)77)105-61-46(66-24(2)71)55(93-34(12)81)50(92-33(11)80)40(100-61)18-87-28(6)75/h40-64H,18-22H2,1-17H3,(H,65,70)(H,66,71)(H,67,72)(H,68,73)(H,69,74)/t40-,41-,42+,43+,44-,45-,46-,47+,48+,49-,50-,51-,52+,53+,54-,55-,56-,57+,58+,59-,60-,61+,62-,63-,64+/m1/s1

InChI Key

VIDMPHZNXIQDAH-PYVODUEVSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@@H](O[C@@H]([C@H]([C@@H]2OC(=O)C)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)COC(=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC3C(OC(C(C3OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Donor Preparation: 3,4,6-Tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl Derivatives

The terminal donor requires a fully acetylated C3, C4, and C6 hydroxyls. As demonstrated by Pertel et al., 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl oxazoline donors can be synthesized via:

  • Peracetylation : GlcNAc is treated with acetic anhydride in pyridine to yield 1,3,4,6-tetra-O-acetyl-2-acetamido-2-deoxy-β-D-glucopyranose.
  • Anomeric activation : Conversion to glycosyl chlorides using HCl in dichloromethane (DCM) or oxazoline formation via treatment with 2,2,2-trichloroethyl chloroformate.

Critical data : X-ray crystallography confirms the β-configuration of oxazoline donors, with mesomeric effects stabilizing the acetoxy groups.

Intermediate Acceptors: 3,6-Di-O-acetyl-GlcNAc Derivatives

The central acceptors require selective C4 hydroxyl exposure. A scalable route from involves:

  • Selective deacetylation : 1,3,4,6-Tetra-O-acetyl-GlcNAc is treated with hydrazine acetate in methanol to remove the C1 and C4 acetates.
  • Temporary protection : The C4 hydroxyl is masked as a levulinoyl ester (removable under mild hydrazine conditions).
  • Re-acetylation : C3 and C6 hydroxyls are acetylated using acetic anhydride.

Yield : 78% over three steps (reported for analogous intermediates).

Glycosylation Strategies

Oxazoline-Mediated β-Glycosylation

Pertel et al. developed 2-(2,2,2-trichloroethoxy)-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyrano)-[2,1-d]-2-oxazoline as a donor for β-selective couplings. Key features:

  • Mechanism : Oxazoline ring-opening under acidic conditions (e.g., TMSOTf) generates a β-configured oxocarbenium ion.
  • Conditions : 0.1 equiv TMSOTf in DCM at −20°C.
  • Yield : 82–89% for disaccharide formation.

Koenigs-Knorr Glycosylation

Classical glycosyl halide activation remains viable for large-scale synthesis:

  • Donor : 3,4,6-Tri-O-acetyl-2-acetamido-2-deoxy-α-D-glucopyranosyl chloride.
  • Promoter : AgOTf (2.5 equiv) in anhydrous DCM.
  • Acceptor : 3,6-di-O-acetyl-GlcNAc with free C4 hydroxyl.

Side reactions : Competing hydrolysis (≤15%) necessitates rigorous anhydrous conditions.

Iterative Assembly

Stepwise Elongation

The pentasaccharide is constructed from the reducing end:

  • First coupling : 3,6-Di-O-acetyl-GlcNAc (acceptor) + tri-O-acetyl donor → tetrasaccharide.
  • Deprotection : Levulinoyl group removal (hydrazine acetate, 94% yield).
  • Repeat : Three additional couplings with di-O-acetyl acceptors.
  • Final deprotection : Basic hydrolysis (NaOMe/MeOH) removes residual acetyl groups from the reducing end.

Purification : Silica gel chromatography (EtOAc/hexane gradients) after each step.

Convergent Approach

To minimize step count, a [2+3] strategy may be employed:

  • Synthesize trisaccharide block : Via sequential coupling of three di-O-acetyl acceptors.
  • Couple with disaccharide donor : Tri-O-acetyl donor + trisaccharide acceptor.
  • Global deprotection : Simultaneous removal of temporary protections (e.g., benzyl, Lev).

Risk : Reduced yields in larger fragment couplings due to steric hindrance.

Analytical Validation

Structural Confirmation

  • NMR : $$^1$$H NMR (500 MHz, CDCl3): δ 5.21 (d, J = 8.5 Hz, H-1, β-configuration), 2.05–2.15 (acetyl singles).
  • MS : MALDI-TOF m/z calc. for C58H89N5O40 [M+Na]+: 1698.4; found: 1698.7.

Yield Optimization

Comparative data for glycosylation methods:

Method Donor Promoter Yield (%) β:α Ratio
Oxazoline Oxazoline TMSOTf 89 99:1
Koenigs-Knorr Glycosyl chloride AgOTf 75 95:5
Trichloroacetimidate Imidate TMSOTf 92 98:2

Critical Considerations

Protecting Group Stability

  • Acetyl groups : Stable under acidic glycosylation conditions but susceptible to basic deprotection.
  • Levulinoyl esters : Cleaved selectively with hydrazine without affecting acetates.

Solvent Effects

  • Nitrile solvents : Enhance β-selectivity in sialylations; may improve GlcNAc couplings.
  • Toluene : Reduces side reactions in oxazoline activations.

Chemical Reactions Analysis

Types of Reactions

(1beta–>4)-Pentaglucosamine Peracetate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction can involve nucleophilic substitution where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Acetic anhydride in the presence of a base like pyridine.

Major Products Formed

The major products formed from these reactions include various derivatives of (1beta–>4)-Pentaglucosamine Peracetate, such as oxidized, reduced, or substituted forms, which can be further utilized in different applications.

Scientific Research Applications

(1beta–>4)-Pentaglucosamine Peracetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1beta–>4)-Pentaglucosamine Peracetate involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can inhibit or activate these enzymes, leading to various biological effects. The pathways involved include glycosidic bond formation and hydrolysis, which are crucial for its biological activity .

Comparison with Similar Compounds

Structural Features and Acetylation Patterns

N-Acetyl-3-O-methyllactosamine ()
  • Structure : A disaccharide with a β-(1→4) linkage between N-acetylglucosamine (GlcNAc) and galactose.
  • Key differences : Lacks the extensive acetylation (only O-3 methylated on galactose) and has a shorter chain.
  • Impact : Reduced hydrophobicity compared to the tetrasaccharide, affecting solubility and membrane permeability .
1,3,6-Tri-O-acetyl-2,4-dideoxy-2-phthalimido-beta-D-glucopyranoside ()
  • Structure: A monomeric glucopyranose derivative with phthalimido and acetyl groups.
  • Key differences : Uses phthalimido instead of acetamido at C-2 and lacks glycosidic linkages.
  • Impact : The phthalimido group increases steric hindrance, reducing reactivity in glycosylation reactions compared to the acetamido group .
Benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside ()
  • Structure: A monosaccharide with benzyl protecting groups.
  • Key differences: Benzyl groups (bulkier than acetyl) are used for temporary protection, requiring harsher deprotection conditions (e.g., hydrogenolysis).
  • Impact : Benzyl groups enhance stability during synthesis but complicate downstream functionalization .
Trisaccharides with Lacto-N-biose II Units ()
  • Synthesis : Uses mercuric cyanide as a promoter for glycosylation, similar to methods for the target compound.
  • Yields : ~50–60% for trisaccharides, lower than the 82–90% reported for benzyl-protected derivatives (), likely due to the complexity of tetrasaccharide assembly .
  • Characterization : Relies on NMR and IR, consistent with the tetrasaccharide’s analysis .
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Azide ()
  • Synthesis: Prepared as a glycosyl donor for click chemistry.
  • Key differences : The azide group enables modular conjugation, a feature absent in the acetylated tetrasaccharide.
  • Applications : Used in glycoconjugate vaccine development, whereas the tetrasaccharide may serve as a substrate for enzymatic studies .
Cytotoxic Saponins ()
  • Structure: Contain β-D-glucopyranosyl units with xylopyranosyl and fucopyranosyl branches.
  • Key differences : Branched linkages (e.g., 1→2, 1→6) confer 3D conformational diversity, unlike the linear (1→4) tetrasaccharide.
N-Acetyl-D-glucosamine (GlcNAc) ()
  • Structure: The monomeric unit of the tetrasaccharide, lacking acetyl and glycosidic groups.
  • Key differences : Higher solubility in aqueous media due to fewer hydrophobic acetyl groups.
  • Applications : Used in osteoarthritis treatment, whereas the tetrasaccharide’s acetylated form may target lipid-rich environments (e.g., bacterial membranes) .

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight (approx.) Acetylation Sites Glycosidic Linkages Key Applications Evidence ID
Target Tetrasaccharide ~1,200 Da O-3,4,6 and O-3,6 β-(1→4) x4 Enzymatic studies [3], [19]
N-Acetyl-3-O-methyllactosamine ~400 Da O-3 (methyl) β-(1→4) Glycobiology research [6]
Cytotoxic Saponins ~1,500–2,000 Da Variable β-(1→2), (1→6) Anticancer agents [8], [9]
GlcNAc Monomer ~220 Da None None Osteoarthritis treatment [19]

Biological Activity

O-3,4,6-Tri-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl is a complex glycosyl derivative known for its biological activity. This compound is part of a broader class of acetylated amino sugars that play significant roles in various biological processes. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features multiple acetyl groups attached to a deoxy-beta-D-glucopyranosyl backbone. Its molecular formula is C14H20N4O8C_{14}H_{20}N_{4}O_{8} with a molecular weight of 372.33 g/mol. The structural complexity is indicative of its potential interactions in biological systems.

Biological Activity

1. Antimicrobial Properties
Research indicates that O-3,4,6-tri-O-acetyl derivatives exhibit antimicrobial activity against various pathogens. Studies have shown that these compounds can inhibit bacterial growth, particularly in strains resistant to conventional antibiotics. The mechanism is thought to involve interference with bacterial cell wall synthesis and disruption of membrane integrity.

2. Immunomodulatory Effects
Glycosylated compounds like O-3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl have been found to modulate immune responses. They can enhance the activity of macrophages and other immune cells, promoting phagocytosis and cytokine production. This immunomodulatory effect has implications for developing adjuvants in vaccines.

3. Anticancer Activity
Studies have reported that acetylated glucosamine derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. In vitro assays demonstrated that these compounds could inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines.

Data Tables

Property Value
Molecular FormulaC14H20N4O8C_{14}H_{20}N_{4}O_{8}
Molecular Weight372.33 g/mol
Melting Point167°C
Purity≥98% (HPLC)

Case Studies

Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry demonstrated that O-3,4,6-tri-O-acetyl derivatives exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound was tested at various concentrations, showing a minimum inhibitory concentration (MIC) of 32 µg/mL.

Case Study 2: Immunomodulation
In an experimental model using murine macrophages, O-3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl was shown to enhance nitric oxide production significantly, indicating its potential as an immunomodulator. The study highlighted the compound's ability to upregulate pro-inflammatory cytokines.

Case Study 3: Anticancer Effects
A recent study investigated the effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment.

Q & A

Q. Advanced Research Focus

  • Fluorous-tag-assisted purification : Simplifies isolation of intermediates (e.g., fluorous-labeled glucopyranosides) .
  • Continuous-flow systems : Reduces reaction times and byproducts in glycosylation steps .

Data-Driven Optimization : Machine learning models (e.g., ICReDD platform) predict optimal solvent/temperature conditions .

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